4-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Organic Synthesis Building Block Physicochemical Properties

Researchers requiring precise regiochemical control in fluorinated aromatic building blocks face limited options, as generic regioisomers alter reactivity and biological target engagement. 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5) solves this with its unique 2,3,4-substitution pattern, which is non-interchangeable with 4-bromo-3-(trifluoromethyl)phenol (CAS 320-49-0) or 4-bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9). • Aryl bromide at the 4-position provides a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling diverse fluorinated biaryl library synthesis. • Phenolic -OH enables O-functionalization, including one-step or electrochemical conversion to the corresponding aryl trifluoromethyl ether (ArOCF3). • Ortho-F and meta-CF3 groups create a distinct electronic environment that modulates coupling rates and selectivity, critical for medicinal chemistry SAR studies. Supplied with documented purity and reliable global logistics for both benchtop and procurement workflows.

Molecular Formula C7H3BrF4O
Molecular Weight 259 g/mol
CAS No. 1807145-20-5
Cat. No. B1484645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-(trifluoromethyl)phenol
CAS1807145-20-5
Molecular FormulaC7H3BrF4O
Molecular Weight259 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)F)C(F)(F)F)Br
InChIInChI=1S/C7H3BrF4O/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H
InChIKeyYKCHHKRZNGNGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-3-(trifluoromethyl)phenol Overview


4-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5) is a halogenated phenol derivative with the molecular formula C7H3BrF4O and a molecular weight of 259.00 g/mol . It is a benzotrifluoride derivative featuring a phenol core substituted with bromine at the 4-position, fluorine at the 2-position, and a trifluoromethyl (-CF3) group at the 3-position . This compound serves as a specialty building block for organic synthesis, particularly in pharmaceutical and agrochemical research where its combination of a reactive aryl bromide handle and electron-withdrawing fluorine and trifluoromethyl substituents enables further functionalization .

1
Workflow Specialty building block for pharmaceutical and agrochemical synthesis
2
Selection Logic Unique 2,3,4-substitution pattern for precise molecular design
3
Use Context Reactive aryl bromide handle with electron-withdrawing fluoro and CF3 groups

Why Generic Substitution Fails


Generic substitution of 4-bromo-2-fluoro-3-(trifluoromethyl)phenol with other halogenated phenol derivatives is inadvisable due to its unique 2,3,4-substitution pattern, which dictates its physicochemical properties and subsequent reactivity. While compounds like 4-bromo-3-(trifluoromethyl)phenol (CAS 320-49-0, lacking the 2-fluoro substituent) or 4-bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9, differing in substitution position) share the same core elements, their distinct regiochemistry results in significantly altered properties. For instance, the specific electronic environment created by the fluoro and trifluoromethyl groups on this compound influences its performance in cross-coupling reactions and its interaction with biological targets , making it a non-interchangeable building block for precise molecular design.

Regiochemistry Positional isomers with swapped bromine and fluorine substituents may shift reactivity and electron density, altering cross-coupling outcomes.
Substitution Gap Analogs lacking the 2-fluoro substituent create a different electronic environment, which may not reproduce target binding or synthetic performance.
Property Drift Altered fluorination pattern can shift lipophilicity and metabolic stability profiles, requiring independent validation for SAR studies.

4-Bromo-2-fluoro-3-(trifluoromethyl)phenol Evidence Guide


Molecular Weight vs. Non-Fluorinated Analogs

The incorporation of a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position in 4-bromo-2-fluoro-3-(trifluoromethyl)phenol (C7H3BrF4O) increases its molecular weight to 259.00 g/mol . This represents a significant physicochemical difference compared to its non-fluorinated analog, 4-bromo-3-(trifluoromethyl)phenol (CAS 320-49-0, C7H4BrF3O), which has a molecular weight of 241.01 g/mol [1].

MW Difference
Head-to-head
17.99 g/mol increase (7.5%)
Distinct molar calculation and stoichiometry context
vs non-fluorinated analog (241.01 g/mol)
Organic Synthesis Building Block Physicochemical Properties

Regioisomeric Differentiation (2-F vs. 3-F)

The precise arrangement of the bromo, fluoro, and trifluoromethyl groups on the phenol ring is critical for its properties. The target compound, 4-bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5), possesses a distinct substitution pattern compared to its regioisomer, 4-bromo-3-fluoro-2-(trifluoromethyl)phenol (CAS 1807191-77-0) . This difference in regiochemistry, while maintaining the same molecular formula (C7H3BrF4O) and weight (259.00 g/mol), leads to unique chemical reactivity and potential biological interactions.

Regioisomer Diff.
Head-to-head
4-Br-2-F-3-CF3 vs 4-Br-3-F-2-CF3
Unique scaffold for structure-activity relationship studies
Same MW but distinct spatial arrangement
Organic Synthesis Medicinal Chemistry SAR Studies

Positional Isomer Substitution Pattern Comparison

Another closely related analog is 2-bromo-4-fluoro-3-(trifluoromethyl)phenol (CAS 1805498-52-5) [1]. This compound is a positional isomer with the bromine and fluorine atoms swapped relative to the target compound. This change in substitution pattern is known to affect the electron density on the aromatic ring and the reactivity of the halogen substituents, as the electronic effects of the substituents are position-dependent .

Positional Isomer
Class-level
2-Br-4-F-3-CF3 (Br/F swapped)
Reactivity context may differ; data to verify
Electronic effects are position-dependent
Organic Synthesis Halogenated Phenols Building Block

Fluorine Presence vs. Non-Fluorinated Scaffold

The target compound includes a fluorine atom at the 2-position, differentiating it from 4-bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9) . The presence of the fluorine atom in the target compound (C7H3BrF4O) contributes to its unique electronic properties, which are absent in the non-fluorinated analog (C7H4BrF3O).

Fluorine Presence
Class-level
2-F present vs 2-H analog
Supports lipophilicity and metabolic stability screening
Class-level inference; requires validation
Physicochemical Properties Building Block

4-Bromo-2-fluoro-3-(trifluoromethyl)phenol Applications


Fluorinated Biaryl Synthesis via Suzuki-Miyaura Coupling

The aryl bromide functionality at the 4-position of 4-bromo-2-fluoro-3-(trifluoromethyl)phenol is a robust handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings . This enables the introduction of diverse aryl or heteroaryl groups, creating complex fluorinated biaryl structures. The unique electronic influence of the ortho-fluoro and meta-trifluoromethyl groups on the phenol ring may affect the rate and selectivity of the coupling, a factor that would be different for other regioisomers . This application is critical in medicinal chemistry for generating libraries of drug-like molecules with improved metabolic stability and target affinity .

Aryl Trifluoromethyl Ether Synthesis

The phenolic hydroxyl group of 4-bromo-2-fluoro-3-(trifluoromethyl)phenol serves as a key site for O-functionalization. It can be employed as a starting material in established one-step or electrochemical syntheses to prepare the corresponding aryl trifluoromethyl ether (ArOCF3) . The electron-withdrawing fluorine and trifluoromethyl substituents on the ring may influence the reaction's efficiency and yield . Such ArOCF3 compounds are of growing interest in pharmaceutical and agrochemical research due to their unique physicochemical properties.

PTP1B Inhibitor Scaffold

Halogenated phenol derivatives, specifically bromophenols, have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . The precise substitution pattern of 4-bromo-2-fluoro-3-(trifluoromethyl)phenol provides a unique pharmacophore for structure-activity relationship (SAR) studies aimed at developing novel PTP1B inhibitors for potential therapeutic applications in type 2 diabetes and obesity . Its distinct arrangement of halogen and trifluoromethyl groups is critical for optimizing interactions with the enzyme's active site, a property not shared by its regioisomers.

Application
Selection Property
Validation Focus
Fluorinated Biaryl Synthesis
Aryl bromide coupling handle with electron-withdrawing ring influence
Suzuki-Miyaura selectivity and yield with ortho-fluoro effect
Trifluoromethyl Ether Synthesis
Phenolic O-functionalization site with ring activation context
Reaction efficiency for ArOCF3 formation
PTP1B Inhibitor Research
Halogenated phenol pharmacophore for enzyme inhibition studies
Target engagement and SAR interpretation for PTP1B

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